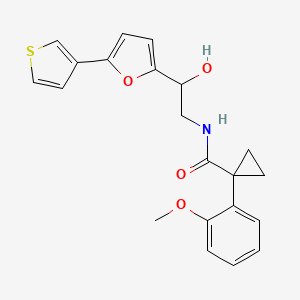

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide

描述

属性

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S/c1-25-18-5-3-2-4-15(18)21(9-10-21)20(24)22-12-16(23)19-7-6-17(26-19)14-8-11-27-13-14/h2-8,11,13,16,23H,9-10,12H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPQBZCFCFLJPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CC2)C(=O)NCC(C3=CC=C(O3)C4=CSC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropane ring, a thiophene moiety, and a furan ring, contributing to its diverse interactions with biological targets. The molecular formula is , with a molecular weight of 345.4 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉N₃O₃S |

| Molecular Weight | 345.4 g/mol |

| CAS Number | 2034252-61-2 |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in various cellular pathways. It is hypothesized to modulate the activity of certain kinases and transcription factors, leading to altered gene expression and cellular responses.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Receptor Modulation : It has been suggested that the compound interacts with G-protein coupled receptors (GPCRs), influencing signaling cascades associated with pain and inflammation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and lung cancers.

- Case Study : In a study involving MDA-MB-231 (breast cancer) cells, treatment with the compound resulted in significant cell death as measured by MTT assays, indicating its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against several bacterial strains. Preliminary tests showed effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Early findings indicate:

- Oral Bioavailability : High oral bioavailability (>90%) has been observed in animal models.

- Metabolism : The compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing cyclopropanecarboxamide, thiophene, or furan moieties. Key differences in substituents, synthesis, and properties are highlighted.

Table 1: Structural and Functional Comparison

Key Observations

Structural Variations and Bioactivity: The nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide correlates with reported genotoxicity and antibacterial activity, whereas the methoxy group in the target compound may reduce toxicity while maintaining aromatic interactions . Cyclopropane rings in analogs (e.g., N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide) are synthesized with moderate yields (51%) and diastereoselectivity (dr 19:1), suggesting similar challenges in synthesizing the target compound .

Physicochemical Properties :

- Thiophene-containing compounds (e.g., N-(3-acetylphenyl)-5-methylthiophene-3-carboxamide) exhibit higher lipophilicity compared to furan analogs, which could influence membrane permeability .

- The hydroxyethyl group in the target compound may improve solubility relative to purely aromatic analogs like N-(2-nitrophenyl)thiophene-2-carboxamide .

Synthetic Methodologies: Cyclopropanecarboxamide derivatives are typically synthesized via cyclopropanation of alkenes with carboxamide precursors, followed by functionalization (e.g., phenol coupling in ) . Thiophene-furan hybrids are often constructed using cross-coupling reactions or heterocyclic annulation, as seen in naphthofuran derivatives .

Pharmacological Implications of Structural Features

- Thiophene vs. Furan : Thiophene’s sulfur atom enhances electron delocalization and may improve binding to metal-containing enzymes (e.g., cytochrome P450), while furan’s oxygen atom favors hydrogen-bond interactions .

- Methoxy vs. Nitro Substituents : The 2-methoxyphenyl group in the target compound is less electrophilic than the nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide, which may reduce reactive metabolite formation and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。